2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole

Vue d'ensemble

Description

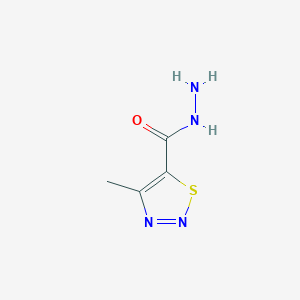

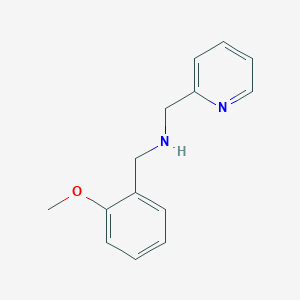

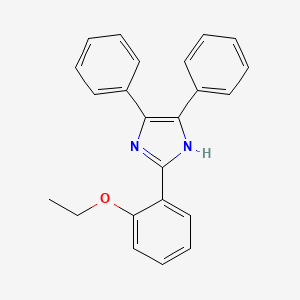

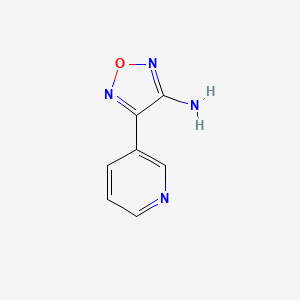

“2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole” is a complex organic compound. Based on its name, it likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains ethoxyphenyl and diphenyl groups .

Synthesis Analysis

While specific synthesis methods for “2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole” were not found, similar compounds are often synthesized through multi-step processes involving various types of organic reactions .

Molecular Structure Analysis

The molecular structure of “2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole” can be inferred from its name. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains ethoxyphenyl and diphenyl groups .

Applications De Recherche Scientifique

Corrosion Inhibition

Research on imidazole derivatives, including those similar to 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole, has demonstrated their effectiveness as corrosion inhibitors. For instance, Singh et al. (2017) investigated several imidazole derivatives and found that they exhibited high corrosion inhibition efficiency for steel in certain environments, confirmed through methods like electrochemical impedance spectroscopy and potentiodynamic polarization (Singh et al., 2017). Another study by Dohare et al. (2019) corroborated these findings, showing that substituted imidazoles are effective corrosion inhibitors for mild steel, verified through various techniques including electrochemical and surface studies (Dohare et al., 2019).

Antimalarial Activity

Imidazole derivatives have been evaluated for their antimalarial properties. Septiana et al. (2021) synthesized a series of imidazole derivatives and assessed their in vitro activities against Plasmodium falciparum, finding notable efficacy. Molecular docking studies were also performed to predict the interaction between these compounds and the targeted protein (Septiana et al., 2021).

Antimicrobial Properties

Imidazole derivatives have been explored for their antimicrobial capabilities. Khanage et al. (2020) synthesized certain imidazole derivatives and screened them for antibacterial and antifungal activities, finding significant activity against certain pathogens (Khanage et al., 2020).

Nonlinear Optical Properties

Imidazole derivatives have potential applications in nonlinear optics. Jayabharathi et al. (2012's research on the optical properties of a synthesized imidazole derivative showed enhanced fluorescence in the presence of transition metal ions, which could be due to the suppression of radiationless transitions. Their findings suggest potential use as nonlinear optical (NLO) materials (Jayabharathi et al., 2012).

Anticancer Agents

Imidazole-based compounds have been studied for their potential as anticancer agents. Romagnoli et al. (2016) synthesized a series of compounds based on the imidazole scaffold, evaluating them as tubulin polymerization inhibitors. One compound demonstrated high antitumor activity, indicating its promise as an anticancer drug candidate (Romagnoli et al., 2016).

Molecular Docking and Crystal Structure Studies

Imidazole derivatives have been the subject of molecular docking and crystal structure studies. Sharma et al. (2018) synthesized and analyzed the crystal structures of certain imidazole compounds, conducting molecular docking studies to understand their inhibitory activity against specific proteins (Sharma et al., 2018).

Solvatochromic and Photophysical Studies

Research has also delved into the solvatochromic and photophysical properties of imidazole derivatives. Padalkar et al. (2015) synthesized novel fluorescent imidazole derivatives, observing their absorption in the ultraviolet region and emission in the blue region. These findings have implications for their use in various fluorescence-based applications (Padalkar et al., 2015).

Synthesis and Reactivity

Imidazole derivatives have been synthesized through various methods, and their reactivity has been explored for different applications. For example, the work of Dong et al. (2018) demonstrated a one-pot synthesis method for imidazole derivatives, providing an efficient approach to create fused tetracyclic heterocycles containing both imidazole and phenanthridine moieties (Dong et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c1-2-26-20-16-10-9-15-19(20)23-24-21(17-11-5-3-6-12-17)22(25-23)18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCJHWPREGFUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366961 | |

| Record name | 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | |

CAS RN |

5496-42-4 | |

| Record name | 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B1349443.png)

![2-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1349470.png)